3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one
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Overview
Description
3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of hydrazine and dimethyl groups attached to the indole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include 5,7-dimethylindole and hydrazine hydrate. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of azo derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: May be used in the development of dyes and pigments due to its indole core.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole structure. The hydrazine group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
5,7-Dimethylindole: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Hydrazinylindole: Similar structure but without the dimethyl groups, which may affect its biological activity.
Indole-3-acetic acid: A plant hormone with a different functional group, leading to different biological functions.
Uniqueness: 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is unique due to the presence of both hydrazine and dimethyl groups, which may enhance its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-diazenyl-5,7-dimethyl-1H-indol-2-ol |
InChI |
InChI=1S/C10H11N3O/c1-5-3-6(2)8-7(4-5)9(13-11)10(14)12-8/h3-4,11-12,14H,1-2H3 |
InChI Key |
WQKYLZVQBFVYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=N)C |
Origin of Product |
United States |
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